molecular formula C18H17ClN2O4S B2645924 Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 920467-23-8

Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2645924
CAS RN: 920467-23-8
M. Wt: 392.85
InChI Key: AXOCTAJVRKFLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The compound of interest is part of a broader class of compounds known for their potential in various synthetic and chemical applications. A noteworthy aspect of this chemical class includes methodologies for synthesizing highly functionalized tetrahydropyridines through phosphine-catalyzed annulations, demonstrating the compound's relevance in synthetic organic chemistry. For instance, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in annulation processes with N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates in excellent yields and complete regioselectivity. This synthetic route highlights the compound's utility in generating highly functionalized molecular architectures with potential applications in drug development and material science (Zhu, Lan, & Kwon, 2003).

Antimicrobial and Antiprotozoal Activities

Research into the antimicrobial and antiprotozoal properties of related compounds underscores the potential pharmaceutical applications of the compound . For example, derivatives of the thieno[2,3-b]pyridine scaffold have been synthesized and evaluated for their antimicrobial activities, suggesting the potential utility of these compounds in developing new antimicrobial agents. Such studies contribute to the understanding of the compound's biological activities and its potential as a lead compound for further drug development (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

properties

IUPAC Name

methyl 6-acetyl-2-[(4-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-10(22)21-8-7-13-14(9-21)26-17(15(13)18(24)25-2)20-16(23)11-3-5-12(19)6-4-11/h3-6H,7-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOCTAJVRKFLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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